molecular formula C10H16N2OS B14369518 N-(Butan-2-yl)-2-cyano-3-(ethylsulfanyl)prop-2-enamide CAS No. 90279-86-0

N-(Butan-2-yl)-2-cyano-3-(ethylsulfanyl)prop-2-enamide

Cat. No.: B14369518
CAS No.: 90279-86-0
M. Wt: 212.31 g/mol
InChI Key: SLQJFNXHVBZUKT-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-2-cyano-3-(ethylsulfanyl)prop-2-enamide is a compound of interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, an ethylsulfanyl group, and a butan-2-yl group attached to a prop-2-enamide backbone. Its molecular formula is C10H17NOS, and it is known for its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-2-cyano-3-(ethylsulfanyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of butan-2-ylamine with ethyl 2-cyano-3-(ethylsulfanyl)acrylate under controlled conditions. The reaction typically takes place in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high efficiency and yield. Large-scale reactors and continuous flow systems may be employed to facilitate the synthesis, and advanced purification techniques such as recrystallization and distillation are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-2-cyano-3-(ethylsulfanyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ethylsulfanyl group is replaced by other functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(Butan-2-yl)-2-cyano-3-(ethylsulfanyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-2-cyano-3-(ethylsulfanyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites. Additionally, the compound may interact with cellular receptors, triggering signaling cascades that result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Butan-2-yl)-3-phenyl-2-(phenylsulfanyl)prop-2-enamide
  • N-[2-(butan-2-yl)phenyl]prop-2-enamide
  • (E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide .

Uniqueness

N-(Butan-2-yl)-2-cyano-3-(ethylsulfanyl)prop-2-enamide is unique due to the presence of both a cyano group and an ethylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

90279-86-0

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

N-butan-2-yl-2-cyano-3-ethylsulfanylprop-2-enamide

InChI

InChI=1S/C10H16N2OS/c1-4-8(3)12-10(13)9(6-11)7-14-5-2/h7-8H,4-5H2,1-3H3,(H,12,13)

InChI Key

SLQJFNXHVBZUKT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C(=CSCC)C#N

Origin of Product

United States

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